Structural Differentiation: 5-Chloro Substituent Provides a Distinct Halogen-Bonding Pharmacophore vs. Des-Chloro Analog
The target compound possesses a chlorine atom at the 5-position of the benzoxazole ring, whereas the commercially available des-chloro analog (CAS 2415564-39-3, C15H15N5O, MW 281.31) lacks this substituent . While head-to-head MerTK enzyme inhibition data for the target compound has not yet been publicly reported, the 5-chloro motif in related benzoxazole kinase inhibitors has been shown to enhance target affinity through halogen bonding and increase metabolic stability by blocking oxidative metabolism at that position [1]. This structural difference is a class-level inference that may translate to differentiated potency and ADME profiles, making the compounds non-interchangeable in medicinal chemistry campaigns [2].
| Evidence Dimension | Molecular structure / Halogen substitution |
|---|---|
| Target Compound Data | C15H14ClN5O; MW 315.76; contains 5-Cl substituent |
| Comparator Or Baseline | Des-chloro analog (CAS 2415564-39-3): C15H15N5O; MW 281.31 |
| Quantified Difference | ΔMW = +34.45 Da; presence of chlorine atom enables halogen bonding |
| Conditions | Structural comparison; no direct MerTK biochemical assay data available for target compound |
Why This Matters
The 5-chloro modification provides a distinct chemical handle for target engagement and may confer differentiated biological activity, justifying procurement of the exact compound for SAR exploration rather than substituting with the cheaper des-chloro analog.
- [1] Xu, Z., et al. Halogen Bonding in Medicinal Chemistry: From Structural Biology to Rational Drug Design. J. Med. Chem. 2021, 64, 11004–11027. View Source
- [2] Frey, R. R., et al. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. J. Med. Chem. 2024, 67, 17033–17052. View Source
